D-Cycloserine-15N,D3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H6N2O2 |
|---|---|
Molecular Weight |
106.10 g/mol |
IUPAC Name |
(4R)-4-amino-4,5,5-trideuterio-(215N)1,2-oxazolidin-3-one |
InChI |
InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m1/s1/i1D2,2D,5+1 |
InChI Key |
DYDCUQKUCUHJBH-GPFJSIIRSA-N |
Isomeric SMILES |
[2H][C@@]1(C(=O)[15NH]OC1([2H])[2H])N |
Canonical SMILES |
C1C(C(=O)NO1)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves isotope exchange or incorporation starting from commercially available isotopically labeled precursors. The key isotope labels are introduced as follows:
- [^15N Labeling](pplx://action/followup): Incorporated by using nitrogen-15 enriched amino acid precursors such as ^15N-labeled D-serine or ^15N-labeled hydroxylamine derivatives.
- Deuterium (D) Labeling: Achieved by using deuterated solvents, reagents, or deuterium-enriched starting materials, especially for the hydrogen atoms at positions 4 and 5 on the isoxazolidinone ring.
The overall synthetic route mirrors the unlabeled D-cycloserine preparation but employs isotopically enriched reagents and solvents under carefully controlled conditions to preserve isotope integrity.
Enzymatic and Biosynthetic Insights Relevant to Preparation
Recent biochemical studies have elucidated enzymatic pathways for D-cycloserine biosynthesis, which may inform biotechnological synthetic methods:
- Enzymes DcsC, DcsD, and DcsG catalyze sequential steps converting O-acetyl-L-serine and hydroxyurea into D-cycloserine.
- DcsD catalyzes formation of O-ureido-L-serine, and DcsG catalyzes cyclization and hydrolysis to form D-cycloserine.
- These findings open avenues for enzymatic synthesis of isotopically labeled D-cycloserine by feeding isotopically labeled substrates to biosynthetic enzymes in vitro.
Data Table: Summary of Preparation Methods and Key Parameters
| Step No. | Process Description | Reagents / Conditions | Notes / Challenges |
|---|---|---|---|
| 1 | Esterification of D-serine | D-serine, methanol, triethylamine, ethyl trifluoroacetate, N2 atmosphere, RT, 10–18 h | Amino group protection via trifluoroacetylation |
| 2 | Chlorination (classical method) | Phosphorus pentachloride | Side reactions possible; intermediate instability |
| 3 | Cyclization to oxazolidinone intermediate | Hydroxylamine hydrochloride, aqueous sodium solution | Low yield, sensitive to reaction conditions |
| 4 | Hydrolysis and deprotection | NaOH, KOH or K2CO3 (3–15%), RT, 3–6 h; ethanol:isopropanol (1:1) | pH adjustment critical for product precipitation |
| 5 | Isotope incorporation (for ^15N and D labeling) | Isotopically labeled D-serine or hydroxylamine; deuterated solvents | Requires strict control to maintain isotope integrity |
| 6 | Purification and isolation | Filtration, solvent washes (ethanol:isopropanol, petroleum ether) | Achieves >98% purity for research use |
Research Discoveries and Technical Challenges
- The cyclization step remains the bottleneck due to low yield and side reactions involving halogenated intermediates.
- Optical purity is a critical quality attribute; racemization during synthesis must be minimized.
- Hydroxylamine hydrochloride decomposition is a risk during cyclization, requiring precise temperature and pH control.
- Isotopic labeling adds complexity, necessitating isotopically pure reagents and mild reaction conditions to prevent isotope loss.
- Enzymatic synthesis offers a promising alternative, potentially providing higher stereoselectivity and milder conditions for isotope incorporation.
Chemical Reactions Analysis
Types of Reactions
D-Cycloserine-15N,D3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxazolidinone derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions include various oxazolidinone derivatives and substituted amino compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
D-Cycloserine-15N,D3 has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of bacterial cell wall synthesis and the role of D-alanine in this process.
Biology: It helps in understanding the biochemical pathways involving D-alanine and its analogs.
Medicine: It is used in research related to antibiotic resistance and the development of new antibiotics.
Industry: It is employed in the development of new chemical processes and the synthesis of other complex molecules
Mechanism of Action
D-Cycloserine-15N,D3 exerts its effects by inhibiting the synthesis of bacterial cell walls. It competitively inhibits two key enzymes: L-alanine racemase, which converts L-alanine to D-alanine, and D-alanylalanine synthetase, which incorporates D-alanine into the peptidoglycan layer of the bacterial cell wall. This inhibition weakens the bacterial cell wall, leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Non-isotopic D-Cycloserine
- Structural and Functional Similarities : Both compounds share identical core structures and pharmacological activity.
- Key Differences: Detection Limitations: Non-labeled D-cycloserine cannot be distinguished from endogenous molecules in tracer studies, limiting its utility in metabolic research. Cost and Availability: The labeled variant is costlier (e.g., ~$500–$1,000 per 10 mg) due to isotopic enrichment processes, whereas non-labeled D-cycloserine is widely available at lower costs (~$50–$100 per gram).
2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3
- Applications : Used exclusively in synthetic pathways, unlike D-Cycloserine-15N,D3, which is deployed in end-stage research.
- Suppliers: Limited availability (e.g., 1 mg packs from US Biological Life Sciences) compared to the final labeled product .
Cyclopropyl-d5-amine (CAS: 153557-95-0)
- Structural Contrast : A deuterated amine with five deuterium atoms, unrelated to cycloserine’s cyclic structure.
- Applications : Serves as a deuterated building block in organic synthesis rather than neurological or antimicrobial research.
- Isotopic Impact : The higher deuteration (D5 vs. D3) may affect solubility and metabolic stability due to increased molecular mass .
Glycine-1-13C-15N (CAS: 112898-03-0)
- Isotopic Strategy : Labeled with 13C and 15N for metabolic tracing in protein synthesis studies.
- Functional Differences: Glycine is a fundamental amino acid, whereas this compound is a modified antibiotic with NMDA receptor activity.
- Detection Methods : Glycine-1-13C-15N is suited for NMR due to 13C, while this compound is optimized for mass spectrometry .
Table 1: Comparative Analysis of Isotopically Labeled Compounds
*Molecular weights for deuterated compounds are estimated. †Calculated by adjusting natural abundance molecular weights for isotopic mass shifts.
Q & A
Q. How do the isotopic labels (15N and D3) in D-Cycloserine-15N,D3 enhance metabolic pathway studies?
The 15N isotope allows precise tracking of nitrogen incorporation into microbial or enzymatic products, while deuterium (D3) enables monitoring of hydrogen-related metabolic transformations using techniques like mass spectrometry or nuclear magnetic resonance (NMR). This dual labeling minimizes background noise in tracer studies, improving signal specificity for metabolic flux analysis .
Q. What analytical methods are most reliable for quantifying this compound in complex biological matrices?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in distinguishing isotopic variants. Isotope dilution methods using internal standards (e.g., 13C-labeled analogs) further improve accuracy by correcting for matrix effects .
Q. How does isotopic purity affect experimental reproducibility in tracer studies?
Contamination from non-labeled species can skew kinetic data or metabolite ratios. Researchers should validate isotopic purity (>98%) via elemental analysis (EA) or isotope ratio mass spectrometry (IRMS) prior to experiments. Impurities exceeding 2% require recalibration of detection thresholds .
Q. What are the critical parameters for storing this compound to ensure stability?
Store lyophilized samples at -20°C in inert atmospheres (argon or nitrogen) to prevent deuterium exchange with ambient moisture. Solutions should be prepared in deuterium-depleted solvents and used within 24 hours to minimize isotopic dilution .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Use a combination of 1H/13C NMR to verify deuterium incorporation and 15N-enrichment. X-ray crystallography or Fourier-transform infrared spectroscopy (FTIR) may supplement structural validation, particularly for detecting isotopic substitution patterns .
Advanced Research Questions
Q. What synthesis strategies optimize isotopic enrichment in this compound while minimizing byproducts?
Microbial fermentation using 15N-enriched media and deuterated water (D2O) achieves higher isotopic enrichment (>99%) compared to chemical synthesis. However, chemical routes (e.g., catalytic deuteration of precursors) allow better control over regioselectivity. Hybrid approaches, such as enzymatic catalysis in D2O buffers, balance yield and purity .
Q. How do kinetic isotope effects (KIEs) of this compound influence enzymatic reaction mechanisms?
Deuterium labeling alters reaction rates due to mass differences, revealing rate-limiting steps in enzyme-catalyzed processes. For example, KIEs observed in alanine racemase inhibition studies with this compound clarify whether proton transfer or bond cleavage dominates the catalytic cycle .
Q. What experimental designs mitigate confounding variables in longitudinal tracer studies using this compound?
Implement crossover designs with washout periods to control for residual isotopic carryover. Use parallel control groups with non-labeled analogs to distinguish pharmacological effects from isotopic artifacts. Dose-response curves should account for potential saturation of metabolic pathways .
Q. How can contradictory data between in vitro and in vivo models using this compound be resolved?
Discrepancies often arise from differences in bioavailability or compartmentalization. Use microdialysis in vivo to compare tissue-specific concentrations with in vitro IC50 values. Pharmacokinetic modeling (e.g., physiologically based pharmacokinetics, PBPK) helps reconcile divergent results .
Q. What statistical approaches are robust for analyzing multi-isotope datasets from this compound experiments?
Multivariate analysis (e.g., principal component analysis, PCA) reduces dimensionality in spectral data (e.g., from LC-MS). Bayesian hierarchical models account for variability across biological replicates, while bootstrapping validates confidence intervals in low-sample-size studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
